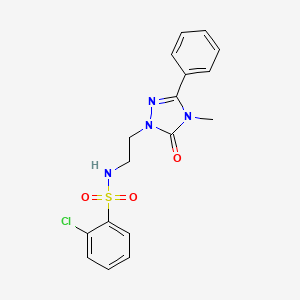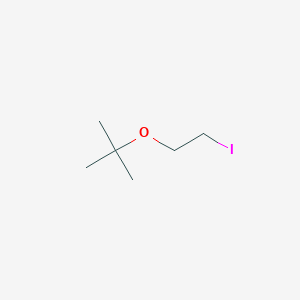
2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide” is a chemical compound . It is an ethyl ester resulting from the formal condensation of the carboxy group of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid with ethanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a yield of 0.292 g (56.3%) was obtained for a related compound, with a melting point of 268–270°C .Molecular Structure Analysis
Triazole compounds, which are part of the structure of the compound , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds, such as the one , have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, a related compound had a melting point of 268–270°C .Applications De Recherche Scientifique
Anticancer Activity
A significant application of compounds similar to 2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is in the field of anticancer research. Various derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For instance, a study by Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives showing remarkable activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (Sławiński et al., 2012). Similarly, Żołnowska et al. (2016) developed compounds that exhibited cytotoxic activity towards various human cancer cell lines and induced apoptosis in cells (Żołnowska et al., 2016).
Antimicrobial and Anti-HIV Activity
Compounds structurally related to 2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide have also been explored for their antimicrobial and anti-HIV properties. A study by Iqbal et al. (2006) on benzenesulfonamides bearing 1,3,4-oxadiazole moiety demonstrated in vitro antimicrobial and anti-HIV activity (Iqbal et al., 2006).
Applications in Material Science
In material science, these compounds have applications in enhancing the properties of fabrics. Mohamed et al. (2020) explored the use of benzenesulfonamides in dyeing cotton fabrics, imparting UV protection and antimicrobial properties to the treated fabrics (Mohamed et al., 2020).
Enzyme Inhibition
Another area of research involves the inhibition of enzymes such as carbonic anhydrases. For example, a study by Nocentini et al. (2016) reported that benzenesulfonamide derivatives effectively inhibited certain human carbonic anhydrase isoforms, which are relevant in physiological processes and diseases (Nocentini et al., 2016).
Mécanisme D'action
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of action
By inhibiting the enzyme lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol, disrupting the synthesis of the fungal cell membrane and leading to the accumulation of 14α-methyl sterols .
Biochemical pathways
The inhibition of ergosterol synthesis affects the integrity and function of the fungal cell membrane, leading to changes in membrane permeability and the inhibition of fungal growth .
Result of action
The ultimate result of the action of azoles is the inhibition of fungal growth, which can lead to the death of the fungal cells .
Action environment
The efficacy and stability of azoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Orientations Futures
Triazole compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . Therefore, the future directions for this compound could involve further exploration of these activities.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-21-16(13-7-3-2-4-8-13)20-22(17(21)23)12-11-19-26(24,25)15-10-6-5-9-14(15)18/h2-10,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULFMAMGHYFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)
![2-benzyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2512773.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)

![3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2512780.png)
![9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512781.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)


![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)